3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205212
InChI: InChI=1S/C9H9F4N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3
SMILES:
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol

3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

CAS No.:

Cat. No.: VC16205212

Molecular Formula: C9H9F4N

Molecular Weight: 207.17 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline -

Specification

Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
IUPAC Name 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
Standard InChI InChI=1S/C9H9F4N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3
Standard InChI Key KDSSWNDVHHNIAD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NCC(F)(F)F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is C₉H₉F₄N, with a molecular weight of 207.17 g/mol . The compound features an aniline backbone substituted with:

  • A fluoro group at the 3-position of the aromatic ring.

  • A methyl group at the 4-position.

  • A 2,2,2-trifluoroethyl group attached to the nitrogen atom.

Comparative analysis of similar compounds, such as 4-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 70382-50-2), reveals consistent trends in molecular weight (207.17 g/mol) and fluorine content . The trifluoroethyl moiety enhances lipophilicity, as evidenced by the logP value of 2.73 reported for N-(2,2,2-trifluoroethyl)aniline analogs .

Spectroscopic Characterization

While experimental NMR data for the 3-fluoro-4-methyl isomer is unavailable, the ¹H-NMR spectrum of 4-methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) shows aromatic proton resonances at δ 6.8–7.2 ppm and methyl group signals near δ 2.3 ppm . The ¹⁹F-NMR spectrum would likely exhibit a triplet for the CF₃ group (δ -70 to -75 ppm) and a singlet for the aromatic fluorine .

Synthesis and Manufacturing

The synthesis of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline likely proceeds via a two-step pathway:

  • Nitration and Reduction:
    Fluorination of 4-methylaniline using HF or electrophilic fluorinating agents, followed by reductive amination with 2,2,2-trifluoroethyl iodide.

  • Buchwald-Hartwig Coupling:
    Palladium-catalyzed coupling of 3-fluoro-4-methylaniline with trifluoroethyl halides, a method validated for related N-alkylated anilines .

Table 1: Synthetic Yields of Analogous Compounds

CompoundYield (%)MethodReference
N-(2,2,2-trifluoroethyl)aniline78Reductive amination
4-fluoro-2-methyl-N-(trifluoroethyl)65Buchwald-Hartwig

Physicochemical Properties

The compound’s properties derive from its fluorinated structure:

Thermal Stability

Analogous trifluoroethylanilines exhibit boiling points between 186–204°C , with the 3-fluoro-4-methyl isomer expected to fall within this range due to similar molecular weight. The flash point is projected at 66–102°C based on homologs .

Table 2: Comparative Physical Properties

Property3-Fluoro-4-methyl Derivative (Predicted)N-(2,2,2-trifluoroethyl)aniline
Density (g/cm³)1.23–1.261.235
Refractive Index1.48–1.491.489
Vapor Pressure (25°C)0.12–0.15 mmHg0.14 mmHg

Solubility and Partitioning

The compound is lipophilic (logP ≈ 3.5) , with limited water solubility (<1 mg/mL). It demonstrates good solubility in polar aprotic solvents like DMF and DMSO, aligning with trends observed in 4-methyl-3-(trifluoromethyl)aniline .

Biological Activity and Applications

Fluorinated anilines serve as intermediates in pharmaceuticals and agrochemicals. While specific data for this isomer is lacking, related compounds show:

  • Anticancer Potential: Trifluoroethyl groups enhance blood-brain barrier penetration in kinase inhibitors .

  • Herbicidal Activity: Fluorine substitution improves herbicidal efficacy in triazole derivatives .

Mechanistic Insight: The electron-withdrawing CF₃ group stabilizes transition states in enzyme inhibition, while the methyl group modulates steric interactions .

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